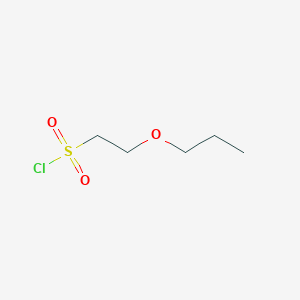
2-Propoxyethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxyethane-1-sulfonyl chloride typically involves the reaction of 2-propoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
C5H11OH+ClSO3H→C5H11ClO3S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 2-Propoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-propoxyethanesulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
- **Nucleophiles
生物活性
2-Propoxyethane-1-sulfonyl chloride (C5H11ClO3S) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
This compound is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. Its structure includes a sulfonyl chloride functional group, which is highly reactive and allows it to participate in various chemical reactions, including nucleophilic substitutions with amines and alcohols to form sulfonamides and sulfonate esters .
Antimicrobial Activity
Research indicates that compounds related to sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study on sulfonyl phenoxides derived from similar sulfonyl chlorides demonstrated effective antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The compounds were tested against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results comparable to standard antibiotics like ciprofloxacin .
The mechanism of action for this compound likely involves the formation of sulfonamide derivatives through nucleophilic attack by biological targets. The electrophilic nature of the sulfonyl chloride group allows it to react with amino groups in proteins or nucleic acids, potentially leading to inhibition of essential biological functions such as protein synthesis or enzyme activity .
Case Studies
Study 1: Antimicrobial Screening
In a recent screening study, various sulfonamide derivatives synthesized from this compound were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong inhibitory effects against MRSA strains, with Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics .
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of sulfonamide compounds derived from similar sulfonyl chlorides on cancer cell lines. The derivatives showed selective cytotoxicity towards specific cancer types, indicating potential applications in cancer therapy. For instance, some compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance anticancer activity .
Summary of Findings
The biological activities of this compound can be summarized as follows:
| Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Gram-positive/negative bacteria | Effective against MRSA, E. coli, fungi |
| Cytotoxic | Cancer cell lines | Selective cytotoxicity with low IC50 values |
| Mechanism | Inhibition of protein synthesis | Nucleophilic attack on amino groups |
特性
IUPAC Name |
2-propoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZZBZHGPURPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














